Jak-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Jak-IN-34 involves several steps, including the formation of quinazoline derivatives. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
化学反応の分析
Jak-IN-34 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Jak-IN-34 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinases.
Biology: Investigated for its effects on cytokine signaling pathways.
Medicine: Explored for potential therapeutic applications in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting Janus kinases
作用機序
Jak-IN-34 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site on Janus kinases, inhibiting their phosphorylation and activation . This inhibition disrupts the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling and the regulation of gene transcription .
類似化合物との比較
Jak-IN-34 is compared with other Janus kinase inhibitors such as:
Delgocitinib: Specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2 respectively.
Tofacitinib: Inhibits JAK1/2/3 with IC50 values of 1, 20, and 112 nM.
Ruxolitinib: Selective JAK1/2 inhibitor with IC50 values of 3.3 and 2.8 nM.
This compound is unique due to its potent inhibition across multiple Janus kinases with relatively low IC50 values, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C27H26N6O |
---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
2-[4-[2-[3-(4-methylpiperazin-1-yl)anilino]quinazolin-8-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C27H26N6O/c1-32-13-15-33(16-14-32)23-6-3-5-22(18-23)30-27-29-19-21-4-2-7-25(26(21)31-27)20-8-10-24(11-9-20)34-17-12-28/h2-11,18-19H,13-17H2,1H3,(H,29,30,31) |
InChIキー |
UQSABQRSLNYCRM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=CC=C(C4=N3)C5=CC=C(C=C5)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。